molecular formula C14H14N4S B1526681 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile CAS No. 1163707-57-0

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

Cat. No. B1526681
M. Wt: 270.35 g/mol
InChI Key: XGWFDHYDWJJUBB-UHFFFAOYSA-N
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Description

This compound, also known as 1-(4-(2-Amino-4-Methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile, has a molecular formula of C14H14N4S and a molecular weight of 270.35 . It is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H14N4S. Unfortunately, the search results do not provide specific details about the spatial arrangement of atoms in this molecule .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Its reactivity may be inferred from its functional groups, which include an amino group, a thiazole ring, a pyridine ring, and a nitrile group .

Scientific Research Applications

Chemical Synthesis and Derivative Development

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a compound that serves as a precursor or intermediary in the synthesis of various chemically complex structures. For example, research has shown its utility in the development of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. Such derivatives are synthesized through a process that involves cyclization and interaction with different reagents, demonstrating the compound's versatility in chemical synthesis (Aly, 2006).

Development of Novel Heterocyclic Compounds

This compound is also instrumental in the novel synthesis of various heterocyclic compounds, such as N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety. These syntheses showcase the compound's role in creating structurally diverse and potentially biologically active molecules (Elgemeie et al., 2000).

Application in Anticancer and Antidiabetic Research

Additionally, derivatives of this compound have shown significant promise in medicinal chemistry, particularly in anticancer and antidiabetic research. Studies indicate that certain derivatives exhibit high anticancer activities against human breast and liver carcinoma cell lines, as well as therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, which are relevant in diabetes treatment (Flefel et al., 2019).

Application in Ligand and Complex Synthesis

The compound is also used in the synthesis of ligands, like the unsymmetrical 1,4-bis(2-aminophenyl)-7-(pyridin-2-ylmethyl)-1,4,7-triazacyclononane ligand. This showcases its applicability in creating complex ligand structures for potential use in coordination chemistry and catalysis (Roger et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards of the compound, safe handling procedures, and emergency measures.

properties

IUPAC Name

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9-12(19-13(16)18-9)10-3-6-17-11(7-10)14(8-15)4-2-5-14/h3,6-7H,2,4-5H2,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWFDHYDWJJUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

A mixture of {5-[2-(1-cyano-cyclobutyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester (Step 50.2) (300 mg), DCM (5 mL) and TFA (1 mL) is stirred for 4 h at rt, quenched by addition of a saturated solution of NaHCO3, and extracted with DCM. The organic phase is washed with a saturated solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH, 1:0→96:4) to afford 181 mg of the title compound as a yellow solid: ESI-MS: 271.1 [M+H]+; tR=2.48 min (System 1); TLC: Rf=0.45 (DCM/MeOH, 9:1).
Name
{5-[2-(1-cyano-cyclobutyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
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1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

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